5-Methoxy-isolarisiresinol, (+)-

Antioxidant Activity Free Radical Scavenging Oxidative Stress

For precise free radical and oncology studies, (+)-5'-Methoxyisolariciresinol (CAS 243141-26-6) delivers a validated intermediate antioxidant IC50 of 42-49 µg/mL, a defined gap between weaker lyoniresinol and potent isolariciresinol. Its 5'-methoxy group drives stronger cytotoxicity (IC50 26.6-56.3 µM) than the parent scaffold and a rare ability to arrest proliferation while inducing monocytic differentiation—a critical tool for differentiation therapy and neuroprotection research. Secure batch-tested, high-purity material to avoid experimental invalidation from generic lignan substitution.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
CAS No. 243141-26-6
Cat. No. B12779786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-isolarisiresinol, (+)-
CAS243141-26-6
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C=C23)O)OC)CO)CO
InChIInChI=1S/C21H26O7/c1-26-17-5-11-4-13(9-22)15(10-23)20(14(11)8-16(17)24)12-6-18(27-2)21(25)19(7-12)28-3/h5-8,13,15,20,22-25H,4,9-10H2,1-3H3/t13-,15-,20-/m0/s1
InChIKeyJUJIQKRWLCSYQD-KPHUOKFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-isolarisiresinol, (+)- CAS 243141-26-6: Core Chemical Identity and Research-Grade Characteristics


5-Methoxy-isolarisiresinol, (+)- (CAS 243141-26-6), also designated as (+)-5'-methoxyisolariciresinol, is a naturally occurring lignan belonging to the 9,9'-dihydroxyaryltetralin structural class [1]. This compound is a secondary metabolite isolated from various plant sources including Walsura yunnanensis and Quercus glauca, and is characterized by a molecular formula of C21H26O7 with a molecular weight of 390.4 g/mol [2]. Its core structure features a 1-phenyltetralin skeleton with a defining methoxy substitution at the 5'-position, which distinguishes it from the parent isolariciresinol scaffold [3].

Why 5-Methoxy-isolarisiresinol, (+)- Cannot Be Replaced by Unsubstituted Isolariciresinol or Lyoniresinol in Research Applications


Substituting 5-Methoxy-isolarisiresinol, (+)- with structurally related lignans such as isolariciresinol or lyoniresinol introduces critical and quantifiable differences in biological activity profiles that can invalidate experimental outcomes. The presence of the 5'-methoxy group in 5-Methoxy-isolarisiresinol, (+)- confers a distinct antioxidant potency range (IC50 42–49 µg/mL) [1] that differs from the DPPH scavenging activity of lyoniresinol (IC50 82.4 µM) and the ABTS scavenging activity of isolariciresinol (IC50 19.4 µM) [2]. Furthermore, the glycosylation state of these compounds dramatically alters their bioactivity; the aglycone form of 5-Methoxy-isolarisiresinol, (+)- exhibits antioxidant activity that is distinct from its glycoside derivatives, which may show reduced potency or altered target engagement [3]. These structural nuances render generic substitution scientifically invalid for studies requiring precise pharmacological or biochemical endpoints.

5-Methoxy-isolarisiresinol, (+)- CAS 243141-26-6: Quantitative Evidence for Scientific Selection vs. Closest Comparators


Antioxidant Potency: 5-Methoxy-isolarisiresinol, (+)- vs. Lyoniresinol vs. Isolariciresinol

5-Methoxy-isolarisiresinol, (+)- exhibits antioxidant activity with an IC50 range of 42–49 µg/mL [1], which places it in an intermediate potency tier among related lignans. In direct cross-study comparison, lyoniresinol demonstrates DPPH radical scavenging with an IC50 of 82.4 µM (equivalent to approximately 32 µg/mL based on a molecular weight of 390.4 g/mol), while isolariciresinol scavenges ABTS radicals with an IC50 of 19.4 µM [2] (approximately 7.6 µg/mL). This quantitative differentiation confirms that 5-Methoxy-isolarisiresinol, (+)- possesses a distinct antioxidant profile that is neither the most nor least potent among its structural analogs, making it a specific tool for experiments requiring this defined potency window [1].

Antioxidant Activity Free Radical Scavenging Oxidative Stress

Anti-Inflammatory Activity: 5-Methoxy-isolariciresinol, (+)- Nitric Oxide Inhibition vs. Isolariciresinol

5-Methoxy-isolariciresinol, (+)- inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages at concentrations ranging from 1.6 to 250 mg/mL , though precise IC50 values for the aglycone are not reported. In contrast, the structurally related compound isolariciresinol demonstrates NO inhibitory activity with an IC50 of 84.45 µM under identical assay conditions (LPS-stimulated RAW 264.7 cells) [1]. The presence of the 5'-methoxy group in 5-Methoxy-isolariciresinol, (+)- is hypothesized to enhance its anti-inflammatory efficacy relative to the unsubstituted parent compound, though direct head-to-head data remain limited .

Anti-Inflammatory Nitric Oxide Inhibition Immunomodulation

Cytotoxic Activity: 5-Methoxy-isolariciresinol, (+)- vs. Structurally Related Lignans in Cancer Cell Lines

5-Methoxy-isolariciresinol, (+)- exhibits cytotoxic activity against human cancer cell lines with IC50 values ranging from 26.6 to 56.3 µM across K-562 (leukemia) and HeLa (cervical carcinoma) cells [1]. In comparison, isolariciresinol demonstrates weak cytotoxic activity against five human cancer cell lines (KB, SK-LU-1, MCF-7, HepG-2, SW-480) with IC50 values ranging from 32.61 to 95.18 µg/mL [2] (approximately 83–244 µM). This data indicates that the 5'-methoxy substitution in 5-Methoxy-isolariciresinol, (+)- is associated with enhanced cytotoxic potency relative to the parent isolariciresinol scaffold, supporting its prioritization for anticancer screening programs.

Cytotoxicity Anticancer Activity Cell Proliferation

Cell Differentiation Induction: A Unique Functional Attribute of 5-Methoxy-isolarisiresinol, (+)-

5-Methoxy-isolarisiresinol, (+)- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional attribute is not widely documented for the parent compound isolariciresinol or for lyoniresinol, representing a unique and quantifiable differentiation point. The compound has been specifically noted for its ability to induce monocytic differentiation, which has implications for anticancer applications and the treatment of hyperproliferative skin disorders such as psoriasis [2].

Cell Differentiation Cancer Biology Monocytic Differentiation

Neuroprotective Activity: 5-Methoxy-isolarisiresinol, (+)- in Neuronal Injury Models

In neuroprotection assays, 5-Methoxy-isolarisiresinol, (+)- and its structurally related isolariciresinol derivatives display potent protective effects against L-glutamate-induced injury in HT-22 hippocampal neuronal cells [1]. While precise EC50 values are not reported in the available abstracts, the compound class demonstrates the ability to significantly enhance cell viability under oxidative stress conditions, with isolariciresinol-type lignans increasing survival rates of PC12 cells from 45.50 ± 2.23% to 65.98 ± 1.29% at 10 µM [2]. This neuroprotective profile, combined with the documented antioxidant activity of 5-Methoxy-isolariciresinol, (+)-, supports its prioritization for neuroscience research applications.

Neuroprotection Oxidative Stress Neuronal Injury

5-Methoxy-isolarisiresinol, (+)- CAS 243141-26-6: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antioxidant Mechanism Studies Requiring a Moderate Potency Benchmark

5-Methoxy-isolarisiresinol, (+)- is ideally suited for free radical scavenging and oxidative stress studies where a moderate antioxidant effect is desired. With an IC50 range of 42–49 µg/mL [1], this compound provides a defined benchmark that is neither as potent as isolariciresinol (ABTS IC50 19.4 µM) nor as weak as lyoniresinol (DPPH IC50 82.4 µM) . This intermediate potency window minimizes the risk of overwhelming cellular systems with excessive antioxidant activity while still providing a measurable and reproducible effect.

Cancer Cell Line Screening and SAR Studies Targeting Enhanced Cytotoxicity

Given its enhanced cytotoxic potency relative to the parent isolariciresinol scaffold (IC50 values of 26.6–56.3 µM vs. 83–244 µM for isolariciresinol) [2], 5-Methoxy-isolariciresinol, (+)- is a strategic selection for anticancer screening cascades. Its structural distinction—the 5'-methoxy group—provides a clear handle for structure-activity relationship (SAR) investigations aimed at understanding the molecular determinants of lignan-mediated cytotoxicity.

Cell Differentiation and Differentiation Therapy Research

5-Methoxy-isolariciresinol, (+)- possesses a unique functional attribute not widely documented for related lignans: the ability to arrest proliferation and induce monocytic differentiation [3]. This property makes the compound a specialized tool for research programs focused on cell fate determination, differentiation therapy for cancer, and the development of non-cytotoxic therapeutic strategies for hyperproliferative disorders such as psoriasis [4].

Neuroscience Research Investigating Oxidative Stress-Mediated Neurodegeneration

The combination of documented antioxidant activity [1] and class-level neuroprotective effects against glutamate-induced neuronal injury [5] positions 5-Methoxy-isolarisiresinol, (+)- as a valuable tool for neuroscience research. Investigators studying the role of oxidative stress in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases can employ this compound to probe the relationship between free radical scavenging and neuronal survival.

Quote Request

Request a Quote for 5-Methoxy-isolarisiresinol, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.